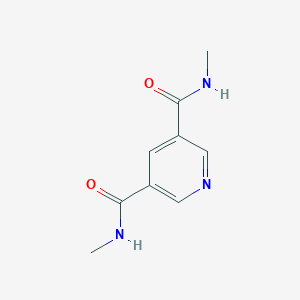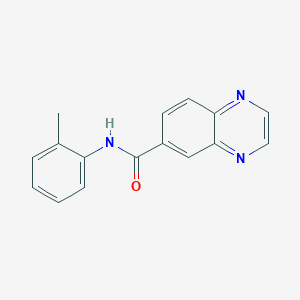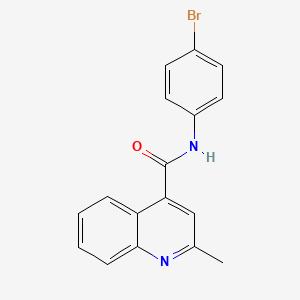![molecular formula C10H11ClN2O2S B7638359 N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCMAS and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of CCMAS is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. CCMAS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of lipoxygenase (LOX), which is an enzyme that is involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CCMAS has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, which can help reduce inflammation. CCMAS has also been shown to inhibit the growth of certain bacteria and fungi, which can help prevent infections. Additionally, CCMAS has been shown to exhibit antitumor activity, which can help prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCMAS is its broad-spectrum antimicrobial activity. It has been shown to exhibit activity against a wide range of bacteria and fungi, which makes it a promising candidate for the development of new antimicrobial agents. Another advantage of CCMAS is its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory mediators, which can help reduce inflammation. However, one of the limitations of CCMAS is its potential toxicity. Further studies are needed to determine the safety and toxicity of CCMAS.
Orientations Futures
There are several future directions for the study of CCMAS. One area of research is the development of new antimicrobial agents based on CCMAS. Another area of research is the development of new anti-inflammatory agents based on CCMAS. Additionally, further studies are needed to determine the safety and toxicity of CCMAS, which will help determine its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CCMAS involves a series of chemical reactions that start with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylisothiourea. This compound is then reacted with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-(4-chlorobenzylthio)acetate. The final step involves the reaction of ethyl 2-(4-chlorobenzylthio)acetate with ammonium carbonate to produce CCMAS.
Applications De Recherche Scientifique
CCMAS has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. CCMAS has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Propriétés
IUPAC Name |
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c11-8-3-1-7(2-4-8)5-16-6-9(14)13-10(12)15/h1-4H,5-6H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDCYHWDTAQXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)


![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)





![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)

